molecular formula C10H11ClFN B13678500 1-(4-Chloro-3-fluorobenzyl)azetidine

1-(4-Chloro-3-fluorobenzyl)azetidine

Cat. No.: B13678500
M. Wt: 199.65 g/mol
InChI Key: ZMEXZJDJCFVXGS-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorobenzyl)azetidine is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorobenzyl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and azetidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorobenzyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azetidine ring opens to form new products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(4-Chloro-3-fluorobenzyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)azetidine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

ZMEXZJDJCFVXGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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